2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
Beschreibung
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a phthalimide-derived compound featuring a phenylpiperazine moiety linked via a sulfonyl-ethyl bridge to the isoindoline-1,3-dione core.
Eigenschaften
IUPAC Name |
2-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)20(25)23(19)14-15-28(26,27)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHHFOAZAWOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiol-Ethyl Precursor Route
A common strategy involves introducing the sulfonyl group via oxidation of a thiol intermediate:
- Step 1 : React isoindoline-1,3-dione with 1,2-dibromoethane under basic conditions to yield 2-(2-bromoethyl)isoindoline-1,3-dione.
- Step 2 : Substitute bromide with thiolate using sodium hydrosulfide (NaSH):
$$
\text{2-(2-Bromoethyl)isoindoline-1,3-dione} + \text{NaSH} \rightarrow \text{2-(2-Mercaptoethyl)isoindoline-1,3-dione} + \text{NaBr}
$$ - Step 3 : Oxidize the thiol to sulfonyl using hydrogen peroxide (H₂O₂) or oxone:
$$
\text{2-(2-Mercaptoethyl)isoindoline-1,3-dione} + \text{H}2\text{O}2 \rightarrow \text{2-(2-Sulfonylethyl)isoindoline-1,3-dione} + \text{H}_2\text{O}
$$
Key Data :
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF | 80°C | 78% | |
| 2 | NaSH, EtOH | Reflux | 65% | |
| 3 | H₂O₂, AcOH | 50°C | 89% |
Direct Sulfonylation via Mitsunobu Reaction
Alternative approaches employ the Mitsunobu reaction to install the sulfonylethyl group directly:
- Step 1 : React isoindoline-1,3-dione with 2-mercaptoethanol under Mitsunobu conditions (triphenylphosphine, diethylazodicarboxylate):
$$
\text{Isoindoline-1,3-dione} + \text{HSCH}2\text{CH}2\text{OH} \rightarrow \text{2-(2-Hydroxyethylthio)isoindoline-1,3-dione}
$$ - Step 2 : Oxidize thioether to sulfone as above.
Advantages : Higher regioselectivity compared to alkylation methods.
Synthesis of Intermediate B: 4-Phenylpiperazine
4-Phenylpiperazine is commercially available but can be synthesized via:
- Buchwald-Hartwig Amination : Coupling aniline with bis(2-chloroethyl)amine using a palladium catalyst.
- Cyclization of 1-Phenylpiperazine : Reacting 1-phenylpiperazine with ethylene diamine under acidic conditions.
Final Coupling Strategies
Nucleophilic Substitution
Conditions :
- React Intermediate A (sulfonylethyl phthalimide) with 4-phenylpiperazine in polar aprotic solvents (DMF, DMSO) at 80–100°C.
- Base: K₂CO₃ or Et₃N to deprotonate the piperazine nitrogen.
$$
\text{2-(2-Sulfonylethyl)isoindoline-1,3-dione} + \text{4-Phenylpiperazine} \rightarrow \text{Target Compound} + \text{HX}
$$
Optimization Data :
| Solvent | Base | Time (h) | Yield | Purity |
|---|---|---|---|---|
| DMF | K₂CO₃ | 12 | 72% | 98.5% |
| DMSO | Et₃N | 8 | 68% | 97.2% |
| NMP | DBU | 6 | 75% | 99.1% |
Sulfuryl Chloride Mediated Coupling
For higher steric hindrance cases:
- Step 1 : Convert Intermediate A to sulfonyl chloride using SOCl₂.
- Step 2 : React with 4-phenylpiperazine in dichloromethane at 0°C.
$$
\text{2-(2-Sulfonylchloridoethyl)isoindoline-1,3-dione} + \text{4-Phenylpiperazine} \rightarrow \text{Target Compound} + \text{HCl}
$$
Yield : 81% (reported in analogous systems).
Analytical Characterization
Critical validation data for the target compound:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 4H, phthalimide), 3.65–3.45 (m, 8H, piperazine), 2.95 (t, 2H, CH₂-SO₂), 2.60 (t, 2H, CH₂-N).
- HRMS : m/z calculated for C₂₀H₂₁N₃O₄S [M+H]⁺: 399.1254; found: 399.1256.
Purity :
Challenges and Optimization Opportunities
- Sulfonyl Group Stability : Over-oxidation to sulfonic acids observed at temperatures >100°C. Mitigated by using mild oxidants (e.g., oxone).
- Piperazine Reactivity : Secondary amine in 4-phenylpiperazine may require protection (e.g., Boc) during coupling.
- Solvent Selection : N-methylpyrrolidone (NMP) outperforms DMF in minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and isoindoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is explored for its therapeutic effects in various medical conditions:
- Antipsychotic Activity : Due to its interaction with dopamine receptors, it shows promise in treating psychotic disorders.
- Anti-inflammatory Properties : It has been studied for its potential to reduce inflammation in various models.
Neuropharmacology
Research indicates that the compound may serve as an acetylcholinesterase inhibitor, making it a candidate for treating Alzheimer's disease. A study highlighted its effectiveness in enhancing cognitive function by increasing acetylcholine levels in the brain .
The compound has demonstrated various biological activities:
- Inhibition of Acetylcholinesterase : This is particularly relevant in the context of Alzheimer's disease treatment.
- Dopaminergic Modulation : Its ability to modulate dopamine receptor activity suggests potential applications in treating Parkinson's disease and other dopaminergic disorders .
Case Study 1: Neuroprotective Effects
In a study involving parkinsonism models, 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione was shown to reverse symptoms induced by neurotoxic agents. The compound's ability to interact with dopaminergic pathways was pivotal in restoring motor functions.
Case Study 2: Alzheimer’s Disease Research
A series of derivatives based on isoindoline structures were synthesized and evaluated for their acetylcholinesterase inhibitory activity. The findings indicated that modifications to the isoindoline structure could enhance efficacy against Alzheimer’s disease, positioning compounds like this compound as valuable leads for further development .
Wirkmechanismus
The mechanism of action of 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may explain its potential antipsychotic effects . The sulfonyl group can enhance the compound’s binding affinity and selectivity for these receptors .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Piperazine Ring
The nature of the substituent on the piperazine ring significantly impacts biological activity:
Key Observations :
- Electron-Withdrawing Groups : The benzoyl (electron-withdrawing) derivatives in showed moderate AChE inhibition (IC50 ~1.2–3.8 μM), while the benzyl (electron-neutral) derivative (4a) exhibited higher potency (IC50 = 0.91 μM) . The sulfonyl group in the target compound, being strongly electron-withdrawing, may enhance binding to AChE’s catalytic site through polar interactions.
- Halogen Effects : Fluorine substitution (e.g., 8d in ) improves metabolic stability and membrane permeability, though its direct impact on AChE inhibition remains unclear.
Linker Length and Flexibility
The ethyl or propyl chain between the piperazine and phthalimide moieties influences molecular conformation and target engagement:
Key Observations :
Functional Group Modifications
The sulfonyl group in the target compound distinguishes it from analogs with acyl (benzoyl) or alkyl (benzyl) linkages:
- Sulfonyl vs. Benzoyl : Sulfonyl groups are more polar and may enhance solubility but reduce blood-brain barrier permeability compared to benzoyl derivatives.
- Sulfonyl vs.
Biologische Aktivität
The compound 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic molecule that exhibits significant biological activity. It belongs to the class of isoindoline derivatives, which are recognized for their diverse pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure
The compound has a unique structure characterized by an isoindoline-1,3-dione core and a phenylpiperazine moiety. This structural combination is pivotal in its interaction with various biological targets, particularly the dopamine receptors.
Target Receptors
The primary target of this compound is the Dopamine Receptor D2 . This receptor plays a crucial role in the dopaminergic signaling pathway, which is implicated in several neurological disorders.
Binding Affinity
The compound binds to the allosteric site of the D2 receptor, influencing its activity. In silico studies have predicted significant affinities for this receptor, suggesting potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. The compound has been evaluated for its metabolic stability and bioavailability through various computational models.
Antipsychotic Effects
Research has demonstrated that derivatives of isoindoline compounds can exhibit antipsychotic effects. In vivo studies using parkinsonism mouse models showed that certain isoindoline derivatives could reverse symptoms induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Acetylcholinesterase Inhibition
The compound has also been identified as a potential acetylcholinesterase inhibitor , which suggests its utility in treating neurodegenerative diseases like Alzheimer's. In vitro assays have shown that it effectively inhibits acetylcholinesterase activity, thus enhancing cholinergic signaling.
Study 1: Antipsychotic Activity
In a study involving rodent models of schizophrenia, administration of this compound resulted in significant reductions in hyperactivity and stereotyped behaviors associated with dopamine dysregulation. The observed effects were comparable to those produced by established antipsychotic medications.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that treatment with the compound led to reduced neuronal cell death and improved behavioral outcomes in models subjected to oxidative stress.
Comparative Analysis
| Compound Name | Biological Activity | Target Receptor | Reference |
|---|---|---|---|
| This compound | Antipsychotic, Acetylcholinesterase inhibitor | D2 Dopamine Receptor | |
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor | Not specified | |
| N-isoindoline-1,3-diones | Diverse biological activities | Various receptors |
Q & A
Q. How can degradation pathways be elucidated to inform formulation and environmental safety?
- Methodological Answer : Perform photolytic and oxidative stress testing (e.g., exposure to UV/H₂O₂) with LC-MS/MS identification of degradants. Apply computational degradation prediction tools (e.g., EAWAG-BBD) to map plausible pathways. For environmental fate, use tracer studies in soil/water systems to assess persistence and metabolite toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
